3,3,4-Trimethylpiperazin-2-one

Übersicht

Beschreibung

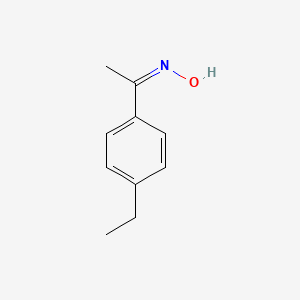

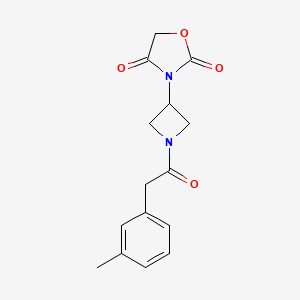

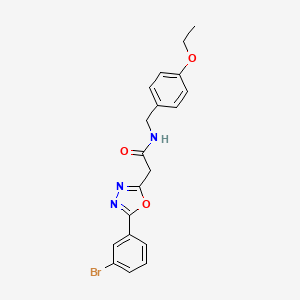

3,3,4-Trimethylpiperazin-2-one is a chemical compound with the CAS Number 86290-99-5 and a linear formula of C7H14N2O . It has a molecular weight of 142.2 .

Molecular Structure Analysis

The IUPAC name for 3,3,4-Trimethylpiperazin-2-one is 3,3,4-trimethyl-2-piperazinone . The InChI code is 1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) and the InChI key is UUYMYRKAVSCKOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3,4-Trimethylpiperazin-2-one is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Molecular Design and Synthesis

- Research has explored the synthesis and evaluation of novel derivatives with significant affinities and selectivities for specific receptor subtypes, highlighting the compound's versatility in drug design and its potential for creating targeted therapies (Enguehard-Gueiffier et al., 2006).

- Studies have also focused on the quantum chemical calculations and spectroscopic properties of piperazine derivatives, providing insights into their molecular geometry, biological activities, and electronic characteristics, which are crucial for understanding their interaction mechanisms at the molecular level (Noureddine et al., 2021).

Biological Activities and Potential Therapeutic Uses

- Some derivatives have been identified for their selective agonist activities at dopamine receptors, suggesting potential applications in neuropsychiatric disorder treatments and contributing to our understanding of receptor subtype selectivity (Michino et al., 2013).

- Research into antitumor activities of certain 1,5-disubstituted 1,2,4-triazoles as cis-restricted combretastatin analogues has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, demonstrating the compound's potential in cancer therapy (Romagnoli et al., 2010).

Analytical and Chemical Sensor Applications

- Piperazine derivatives have been utilized in creating chemosensors for the selective and sensitive detection of metal ions, showcasing their application in environmental monitoring and analytical chemistry (Fegade et al., 2015).

Safety and Hazards

The safety information for 3,3,4-Trimethylpiperazin-2-one indicates that it has several hazard statements: H302-H315-H317-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

Eigenschaften

IUPAC Name |

3,3,4-trimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMYRKAVSCKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4-Trimethylpiperazin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

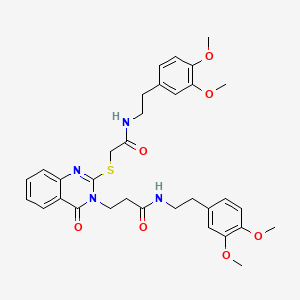

![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)

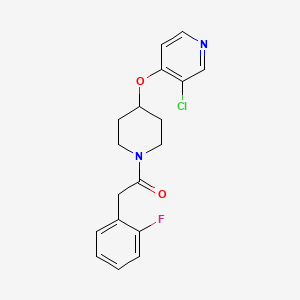

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)

![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)

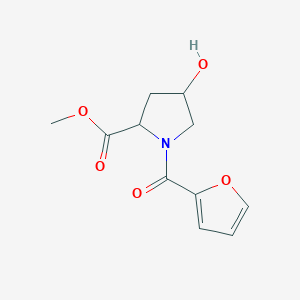

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)